molecular formula C15H21N3O2 B2896478 (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone CAS No. 842955-45-7

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B2896478
CAS No.: 842955-45-7
M. Wt: 275.352
InChI Key: WATNYTVECCSKOQ-UHFFFAOYSA-N
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Description

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone is a complex organic compound that features a combination of amino, morpholine, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions. One common approach is to start with a substituted aniline derivative, which undergoes a series of reactions including amination, cyclization, and acylation to introduce the morpholine and pyrrolidine groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone: shares structural similarities with other compounds containing amino, morpholine, and pyrrolidine groups.

    N-(5-Amino-2-morpholin-4-yl-phenyl)acetamide: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(5-amino-2-morpholin-4-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATNYTVECCSKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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